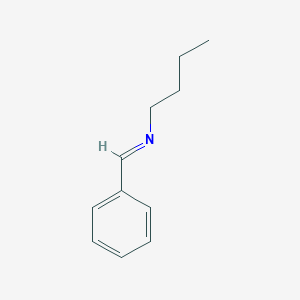

N-butyl-1-phénylméthanimine

Vue d'ensemble

Description

Butylamine, N-benzylidene- is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.

The exact mass of the compound Butylamine, N-benzylidene- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165808. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Butylamine, N-benzylidene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butylamine, N-benzylidene- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Réactions de base de Schiff

La N-butyl-1-phénylméthanimine est utilisée dans les réactions de base de Schiff impliquant le benzaldéhyde et la n-butylamine. La réaction est effectuée à différentes températures avec l'élimination de l'eau produite au cours du processus par la technique de pervaporation (PV). Le rendement obtenu à partir de la réaction de base de Schiff se produisant sans l'aide de la PV variait de 58 à 84 % en poids lorsque la température passait de 5 à 45 °C. D'autre part, lorsque le procédé PV a été utilisé pour éliminer l'eau de ce mélange réactionnel, le rendement est passé de 90,4 à 98,6 % en poids dans le même ordre de température .

[3 + 2] Cycloadditions

Le mécanisme et la régiosélectivité des réactions de cycloaddition [3 + 2] (32CA) de l'oxyde de N-méthyl-1-phénylméthanimine, nitrone 1, et du bicyclopropylidène 2 sont analysés à l'aide de la théorie de la densité électronique moléculaire (MEDT) au niveau B3LYP/6–311 + + G(d,p) .

Couplage oxydant promu électrochimiquement

La N-benzylidènebutylamine est utilisée dans le couplage oxydant promu électrochimiquement de la benzylamine. Le produit souhaité, la N-benzylidènebutylamine, a été facilement produit à grande échelle et un échantillon de 0,64 g (rendement de 64 %) peut être facilement produit dans une expérience par lots à l'échelle du laboratoire .

Couplage photocatalytique

La N-benzylidènebutylamine montre une excellente activité photocatalytique pour la conversion hautement efficace de la benzylamine (BA) en N-benzylidène benzylamine (NBBA) avec une pression d'air à température normale sous irradiation de lumière visible .

Piégeage de spin

L'oxyde de N-benzylidène-t-butylamine (PBN), l'oxyde de N-benzylidèneaniline (DPN) et le 2,3,5,6-tétraéthylnitrosobenzène (ND) piègent les radicaux phényles à un taux relatif

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been found to interact with various biological targets, influencing their function and leading to various downstream effects .

Mode of Action

It’s known that the compound is involved in schiff base reactions, where it reacts with other compounds to form imines . This reaction is influenced by various factors, including temperature and the presence of water .

Biochemical Pathways

It’s known that the compound is involved in schiff base reactions, which are crucial in various biochemical processes .

Result of Action

It’s known that the compound can react with other compounds to form imines, which can have various effects depending on the specific reaction and conditions .

Action Environment

The action of N-butyl-1-phenylmethanimine is influenced by various environmental factors. For instance, the yield of imine obtained from the Schiff base reaction involving N-butyl-1-phenylmethanimine varies with temperature and the presence of water . The yield can be improved by using a pervaporation technique to eliminate water from the reaction mixture .

Propriétés

IUPAC Name |

N-butyl-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADUISXJUXDNFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304443 | |

| Record name | Butylamine, N-benzylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-18-5 | |

| Record name | Butylbenzylideneamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butylamine, N-benzylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you provide insight into the structural characterization of N-butyl-1-phenylmethanimine, particularly regarding its conformation and how it was determined?

A1: While the provided research doesn't delve into the specifics of N-butyl-1-phenylmethanimine's conformation, it does offer insight into the conformational analysis of its diastereomeric precursor molecules, N,N'-dibutyl-alpha,alpha'-diphenylethylenediamine. [] Through reactions with formaldehyde, carbon disulfide, and analysis via infrared spectroscopy, researchers were able to distinguish between meso and dl isomers and determine their respective constellations. [] This type of analysis, coupled with additional techniques like NMR spectroscopy and X-ray crystallography, can provide valuable information about the three-dimensional structure and conformational preferences of similar imine compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane](/img/structure/B93726.png)

![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)

![2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B93738.png)